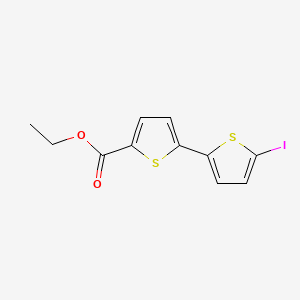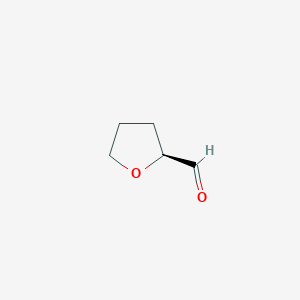
(2S)-tetrahydrofuran-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Tetrahydrofuran-2-carbaldehyde is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring with an aldehyde group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
(S)-Tetrahydrofuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of (S)-tetrahydrofuran-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the ring-opening of (S)-tetrahydrofuran-2-carboxylic acid followed by reduction to form the aldehyde. This process can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, (S)-Tetrahydrofuran-2-carbaldehyde can be produced through catalytic processes involving the selective oxidation of tetrahydrofuran derivatives. Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are often employed to achieve high yields and selectivity.
化学反応の分析
Types of Reactions
(S)-Tetrahydrofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form (S)-tetrahydrofuran-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to (S)-tetrahydrofuran-2-methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. For example, reaction with Grignard reagents can form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: (S)-Tetrahydrofuran-2-carboxylic acid
Reduction: (S)-Tetrahydrofuran-2-methanol
Substitution: Secondary alcohols, various substituted tetrahydrofuran derivatives
科学的研究の応用
(S)-Tetrahydrofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active compounds.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents, particularly those targeting neurological and metabolic disorders.
Industry: (S)-Tetrahydrofuran-2-carbaldehyde is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of (S)-Tetrahydrofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can modulate enzyme activity and influence metabolic pathways. Additionally, the aldehyde group can form covalent bonds with amino acids, affecting protein structure and function.
類似化合物との比較
(S)-Tetrahydrofuran-2-carbaldehyde can be compared with other similar compounds such as:
®-Tetrahydrofuran-2-carbaldehyde: The enantiomer of (S)-Tetrahydrofuran-2-carbaldehyde, which may exhibit different biological activities and reactivity.
Tetrahydrofuran-2-carboxylic acid: The oxidized form of (S)-Tetrahydrofuran-2-carbaldehyde, used in different synthetic applications.
Tetrahydrofuran-2-methanol: The reduced form of (S)-Tetrahydrofuran-2-carbaldehyde, which can be further functionalized for various applications.
The uniqueness of (S)-Tetrahydrofuran-2-carbaldehyde lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
特性
分子式 |
C5H8O2 |
|---|---|
分子量 |
100.12 g/mol |
IUPAC名 |
(2S)-oxolane-2-carbaldehyde |
InChI |
InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2/t5-/m0/s1 |
InChIキー |
BBNYLDSWVXSNOQ-YFKPBYRVSA-N |
異性体SMILES |
C1C[C@H](OC1)C=O |
正規SMILES |
C1CC(OC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
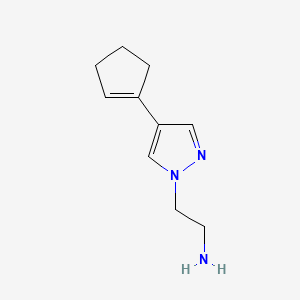

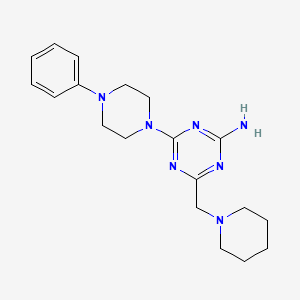
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
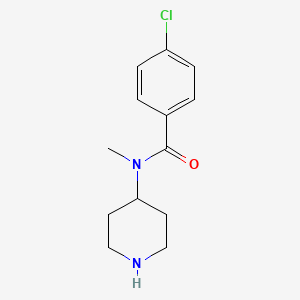
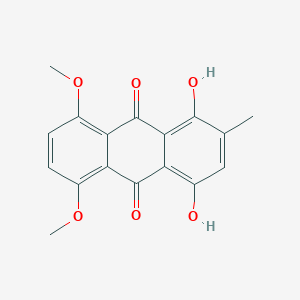
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
